molecular formula C16H12BrN3O B11222729 3-bromo-N'-[(E)-1H-indol-3-ylmethylidene]benzohydrazide

3-bromo-N'-[(E)-1H-indol-3-ylmethylidene]benzohydrazide

Cat. No.: B11222729
M. Wt: 342.19 g/mol
InChI Key: PTXHVJFUENFIRK-VXLYETTFSA-N
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Description

Indole derivatives are significant due to their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound is particularly interesting because it combines the indole nucleus with a benzohydrazide moiety, potentially enhancing its biological activity and making it a valuable target for pharmaceutical research.

Preparation Methods

The synthesis of 3-BROMO-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]BENZOHYDRAZIDE typically involves the condensation of 3-bromo-benzohydrazide with an indole-3-carbaldehyde derivative. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general procedure involves:

Chemical Reactions Analysis

3-BROMO-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:

Scientific Research Applications

3-BROMO-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]BENZOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-BROMO-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. The benzohydrazide moiety enhances its ability to interact with enzymes and proteins, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being investigated .

Comparison with Similar Compounds

3-BROMO-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]BENZOHYDRAZIDE can be compared with other similar compounds, such as:

The uniqueness of 3-BROMO-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]BENZOHYDRAZIDE lies in its combination of the indole nucleus with a benzohydrazide moiety, providing a versatile scaffold for the development of new compounds with diverse biological activities.

Properties

Molecular Formula

C16H12BrN3O

Molecular Weight

342.19 g/mol

IUPAC Name

3-bromo-N-[(E)-1H-indol-3-ylmethylideneamino]benzamide

InChI

InChI=1S/C16H12BrN3O/c17-13-5-3-4-11(8-13)16(21)20-19-10-12-9-18-15-7-2-1-6-14(12)15/h1-10,18H,(H,20,21)/b19-10+

InChI Key

PTXHVJFUENFIRK-VXLYETTFSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C3=CC(=CC=C3)Br

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

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